molecular formula C14H25NO4 B1200686 Strigosine CAS No. 33981-76-9

Strigosine

Cat. No. B1200686
CAS RN: 33981-76-9
M. Wt: 271.35 g/mol
InChI Key: NQWNEWFDQVQZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strigosine is a natural product found in Euploca strigosa with data available.

Scientific Research Applications

Plant Community Dynamics

A study explored the effects of species interactions and flooding on the growth of riverine island plant species, including Cyperus strigosus. This research aids in understanding plant community dynamics on Mississippi River islands under various environmental stressors. The findings indicate species-specific responses to disturbance and competition, contributing to our knowledge of riverine island plant community assembly (Moore & Franklin, 2011).

Therapeutic Potential in Traditional Medicine

Heliotropium strigosum, a medicinally significant herb, has been investigated for its therapeutic properties. Research on the dichloromethane extract of this plant has revealed insights into its antimicrobial, cytotoxic, phytotoxic, and antioxidant potential. This aligns with traditional uses of H. strigosum in various global populations, providing a scientific basis for its folkloric medicinal applications (Khurm et al., 2016).

Ecosystem and Biodiversity Research

The Smithsonian Tropical Research Institute (STRI) conducts extensive ecological and applied research in tropical ecosystems, including studies on species like Hedyosmum strigosum. This encompasses long-term investigations across diverse habitats, contributing significantly to our understanding of tropical biodiversity and ecological dynamics (Wright, 2020).

Ethnopharmacology and Traditional Uses

Validation of ethnopharmacological uses of Heliotropium strigosum in traditional medicine has been undertaken. This includes assessing its spasmolytic, bronchodilator, and vasorelaxant effects, supporting its traditional use in managing gastrointestinal pain, respiratory distress, and vascular disorders (Janbaz et al., 2015).

Advanced Analytical Tools in Plant Research

StrigoQuant, a genetically encoded biosensor, has been developed for quantifying strigolactone activity and specificity. This tool provides quantitative insights into the stereoselectivity of strigolactone perception in Arabidopsis, enhancing our understanding of plant developmental processes and interactions with symbiotic fungi (Samodelov et al., 2016).

properties

CAS RN

33981-76-9

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-3-methylpentanoate

InChI

InChI=1S/C14H25NO4/c1-3-14(2,18)12(16)13(17)19-9-10-6-8-15-7-4-5-11(10)15/h10-12,16,18H,3-9H2,1-2H3

InChI Key

NQWNEWFDQVQZAT-UHFFFAOYSA-N

SMILES

CCC(C)(C(C(=O)OCC1CCN2C1CCC2)O)O

Canonical SMILES

CCC(C)(C(C(=O)OCC1CCN2C1CCC2)O)O

synonyms

strigosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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